Cas no 2229654-99-1 (3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine)

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine
- EN300-1973985
- 2229654-99-1
- 3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine
-
- インチ: 1S/C8H11F2N3/c1-13-5-6(3-2-4-11)7(12-13)8(9)10/h2-3,5,8H,4,11H2,1H3/b3-2+
- InChIKey: RZZJLSGPVMCEQU-NSCUHMNNSA-N
- SMILES: FC(C1C(/C=C/CN)=CN(C)N=1)F
計算された属性
- 精确分子量: 187.09210369g/mol
- 同位素质量: 187.09210369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 0.4
3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973985-0.1g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1973985-1.0g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1973985-0.5g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1973985-10g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1973985-5.0g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1973985-2.5g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1973985-10.0g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1973985-0.05g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1973985-0.25g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1973985-5g |
3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |
2229654-99-1 | 5g |
$2858.0 | 2023-09-16 |
3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 関連文献
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amineに関する追加情報
Introduction to 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine (CAS No. 2229654-99-1)
3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229654-99-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a pyrazole core substituted with a difluoromethyl group, a methyl group, and an allylamine moiety, making it a versatile scaffold for drug discovery and development. The structural configuration of this molecule imparts unique electronic and steric properties that make it a promising candidate for various therapeutic applications.
The compound's molecular structure, characterized by a fused pyrazole ring and an alkenylamine side chain, positions it as a potential building block for small-molecule inhibitors targeting enzyme-catalyzed reactions. Recent advancements in computational chemistry and molecular modeling have highlighted the pharmacophoric potential of such structures in modulating biological pathways associated with inflammation, metabolic disorders, and cancer progression. The presence of the difluoromethyl group enhances metabolic stability while maintaining lipophilicity, key attributes for drug-like properties.
In the realm of medicinal chemistry, the pyrazole scaffold is well-documented for its role in developing bioactive molecules. For instance, derivatives of pyrazole have been explored as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The specific substitution pattern in 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine suggests potential interactions with protein targets such as Janus kinases (JAKs) or tyrosine kinases, which are implicated in autoimmune diseases and hematological malignancies. Preliminary computational studies indicate favorable binding affinities to these targets, warranting further experimental validation.
Recent publications have demonstrated the utility of fluorinated aromatic systems in enhancing drug efficacy and bioavailability. The difluoromethyl substituent not only improves pharmacokinetic profiles but also modulates reactivity through electronic effects. This feature has been exploited in designing molecules with improved binding to biological receptors, as evidenced by studies on fluoroarylpyrazoles used in oncology research. The incorporation of this moiety into 3-(3-difluoromethyl)-1-methylpyrazolylpropenamine may confer similar advantages, making it a valuable candidate for structure-based drug design.
The alkenylamine portion of the molecule introduces conformational flexibility, which can be exploited to optimize receptor interactions. Allylamine derivatives are known to exhibit diverse biological activities due to their ability to engage multiple binding pockets on macromolecular targets. In particular, the propenyl chain provides a spatial orientation that could enhance solubility while maintaining membrane permeability—a critical balance for oral bioavailability. This structural feature aligns with current trends in developing next-generation therapeutics that combine lipophilicity and water solubility.
Current research trends emphasize the integration of machine learning and artificial intelligence in virtual screening processes to accelerate hit identification. The chemical space represented by 3-(3-difluoromethyl)-1-methylpyrazolylpropenamine is amenable to such computational approaches due to its well-defined scaffold and substituents. High-throughput virtual screening has identified several analogs with enhanced potency against inflammatory cytokine pathways, suggesting that this compound may serve as a lead for further optimization.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cross-coupling reactions between halogenated pyrazoles and organometallic reagents, followed by functional group manipulations to introduce the allylamine moiety. Advances in catalytic systems have enabled more efficient routes to complex heterocycles like pyrazoles, reducing reaction times and improving yields—a critical consideration for industrial-scale production.
In conclusion,3-(3-difluoromethyl)-1-methylpyrazolylpropenamine (CAS No. 2229654-99-1) represents a structurally intriguing molecule with potential therapeutic applications across multiple disease areas. Its unique combination of substituents—particularly the difluoromethyl group—enhances its suitability as a drug candidate by improving metabolic stability and lipophilicity while maintaining bioactivity. Ongoing studies are exploring its efficacy against inflammatory diseases and cancer models, with promising preliminary results suggesting its role as a lead compound for future drug development programs.
2229654-99-1 (3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine) Related Products
- 329059-11-2(4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol)
- 1850075-76-1(2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid)
- 1227595-13-2(2-Bromo-6-methylpyridine-4-acetonitrile)
- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)
- 391652-10-1({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)
- 1864056-50-7(2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 1705-16-4(1-3-(trifluoromethyl)phenylbutan-1-one)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))
- 864940-39-6(methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)




